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Compound of Interest

Compound Name: N-(3,5-dibromophenyl)acetamide

Cat. No.: B111340 Get Quote

An In-depth Technical Guide to N-(3,5-
dibromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of N-(3,5-dibromophenyl)acetamide. It includes a detailed experimental protocol

for its synthesis via the acetylation of 3,5-dibromoaniline and discusses the potential biological

activities of this class of compounds.

Core Chemical Information
N-(3,5-dibromophenyl)acetamide is a halogenated aromatic amide. Its structure consists of a

benzene ring substituted with two bromine atoms at the meta positions (3 and 5) and an

acetamido group at position 1. This compound is also known by synonyms such as 1-

acetamido-3,5-dibromobenzene and N-Acetyl 3,5-dibromoaniline.[1][2]

Table 1: Chemical Identity of N-(3,5-dibromophenyl)acetamide
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Identifier Value Reference

IUPAC Name
N-(3,5-

dibromophenyl)acetamide
[1]

CAS Number 119430-40-9 [1][2]

Molecular Formula C₈H₇Br₂NO [1][2]

Molecular Weight 292.96 g/mol [2]

Canonical SMILES
CC(=O)NC1=CC(=CC(=C1)Br)

Br
[1]

InChI Key
NHDWYJQAQKUDHW-

UHFFFAOYSA-N
[1]

Physical and Chemical Properties
Experimental data on the physical properties of N-(3,5-dibromophenyl)acetamide, such as

melting and boiling points, are not readily available in the surveyed literature. However,

properties can be inferred from related compounds and computational models. Like other

acetanilide derivatives, it is expected to be a solid at room temperature with low solubility in

water and better solubility in organic solvents like ethanol, acetone, and dichloromethane.

Table 2: Physical and Computed Properties of N-(3,5-dibromophenyl)acetamide
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Property Value / Description Reference / Note

Melting Point Data not available N/A

Boiling Point Data not available N/A

Appearance
Expected to be a crystalline

solid

Based on analogous

compounds

Solubility

Expected to have limited

solubility in water and be

soluble in polar organic

solvents.

Based on analogous

compounds

XLogP3 3.3 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Topological Polar Surface Area 29.1 Å² [1]

Synthesis of N-(3,5-dibromophenyl)acetamide
The primary synthetic route to N-(3,5-dibromophenyl)acetamide is the nucleophilic acyl

substitution (acetylation) of 3,5-dibromoaniline using an acetylating agent such as acetic

anhydride or acetyl chloride. The following diagram illustrates this general workflow.
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Reactants

3,5-Dibromoaniline

Acetylation
(Glacial Acetic Acid, Reflux)

Acetic Anhydride

N-(3,5-dibromophenyl)acetamide

Nucleophilic Acyl
Substitution

Click to download full resolution via product page

Synthesis workflow for N-(3,5-dibromophenyl)acetamide.

Experimental Protocol: Acetylation of 3,5-
Dibromoaniline
This protocol details the synthesis of N-(3,5-dibromophenyl)acetamide from 3,5-

dibromoaniline and acetic anhydride.

Materials:

3,5-Dibromoaniline

Acetic Anhydride
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Glacial Acetic Acid

Deionized Water

Ethanol (for recrystallization)

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Buchner funnel and filter flask

Beakers and Erlenmeyer flasks

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-

dibromoaniline (e.g., 5.0 g, 19.9 mmol).

Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture until the aniline

is fully dissolved.

Reagent Addition: Slowly add acetic anhydride (e.g., 2.2 mL, 23.9 mmol, 1.2 equivalents) to

the solution while stirring.

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using

a heating mantle. Maintain the reflux with stirring for approximately 1-2 hours.

Precipitation: After the reaction period, allow the mixture to cool to room temperature. Slowly

pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while

stirring vigorously. A precipitate should form.

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash

the solid with several portions of cold deionized water to remove residual acetic acid.
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Purification: Transfer the crude product to a beaker and perform recrystallization from a

suitable solvent system, such as an ethanol/water mixture, to yield the purified N-(3,5-
dibromophenyl)acetamide.

Drying: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and

characterize the product using techniques such as melting point analysis and spectroscopy.

Spectral Properties
While experimental spectra for N-(3,5-dibromophenyl)acetamide are not widely published, its

characteristic spectral features can be predicted based on its functional groups and data from

analogous compounds.

Table 3: Predicted Spectroscopic Data for N-(3,5-dibromophenyl)acetamide
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Spectroscopy Predicted Feature Description

¹H NMR δ ~ 2.1-2.2 ppm (singlet, 3H)
Corresponds to the acetyl (-

COCH₃) protons.

δ ~ 7.5-7.9 ppm (multiplet, 3H)

Aromatic protons on the

dibromophenyl ring. The

proton at C4 will appear as a

triplet (or triplet-like peak), and

the two equivalent protons at

C2 and C6 will appear as a

doublet (or doublet-like peak).

δ ~ 7.5-10.0 ppm (broad

singlet, 1H)

Amide (N-H) proton; chemical

shift is highly dependent on

solvent and concentration.[3]

¹³C NMR δ ~ 24-25 ppm Acetyl methyl carbon (-CH₃).

δ ~ 120-140 ppm

Aromatic carbons. Carbons

bonded to bromine (C3, C5)

will be downfield, while the

carbon bonded to the nitrogen

(C1) will also be distinct.

δ ~ 168-170 ppm Carbonyl carbon (-C=O).

IR Spectroscopy ~ 3300-3250 cm⁻¹ (sharp)
N-H stretching vibration of the

secondary amide.

~ 1670-1650 cm⁻¹ (strong)
C=O stretching vibration

(Amide I band).

~ 1550-1530 cm⁻¹
N-H bending vibration (Amide

II band).

~ 800-600 cm⁻¹ C-Br stretching vibrations.

Mass Spectrometry (EI) M⁺, [M+2]⁺, [M+4]⁺ peaks

Molecular ion peaks showing a

characteristic isotopic pattern

for two bromine atoms (¹⁹Br/

⁸¹Br ratio is ~1:1).
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Loss of ketene (-42 Da)

A common fragmentation

pathway for acetanilides,

leading to a prominent [M-42]⁺

peak corresponding to the 3,5-

dibromoaniline radical cation.

[4][5]

Loss of Br radical (-79/-81 Da)
Fragmentation involving the

cleavage of a C-Br bond.

Biological Activity and Applications
Specific studies detailing the biological activity of N-(3,5-dibromophenyl)acetamide are

limited in the public domain. However, the broader class of acetamide derivatives has been

extensively investigated in medicinal chemistry and drug discovery. These compounds are

known to exhibit a wide range of pharmacological effects, including potential antioxidant, anti-

inflammatory, antimicrobial, and antiproliferative activities.[6]

The presence of the dibromophenyl moiety can significantly influence the compound's

lipophilicity and its ability to engage in halogen bonding, which may enhance its interaction with

biological targets. Therefore, N-(3,5-dibromophenyl)acetamide serves as a valuable scaffold

and intermediate for the synthesis of more complex molecules with potential therapeutic

applications. Further research is required to elucidate any specific biological functions or

signaling pathways modulated by this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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